Magnesium chloride (MgCl2)

Vue d'ensemble

Description

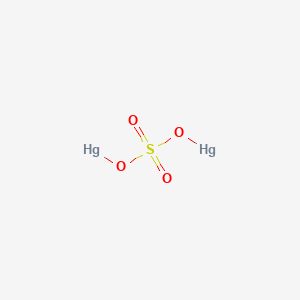

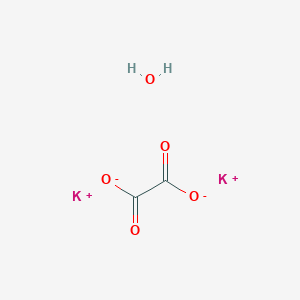

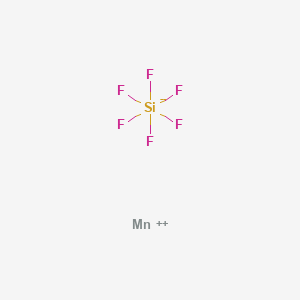

Magnesium Chloride (MgCl2) is a highly versatile and important inorganic compound, primarily sourced from seawater . It plays a fundamental role in a variety of applications, from healthcare to agriculture and industry . It is an ionic compound, composed of one magnesium ion (Mg 2+) and two chloride ions (Cl –), hence the formula MgCl2 .

Synthesis Analysis

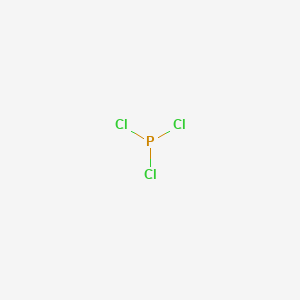

Magnesium Chloride can be synthesized through a reaction where one mole of Magnesium [Mg] and two moles of Chlorine [Cl] combine to form one mole of Magnesium Chloride [MgCl2] . Another synthesis method involves the reaction of magnesium hydroxide with hydrochloric acid .Molecular Structure Analysis

MgCl2 crystallizes in the cadmium chloride CdCl2 motif, which features octahedral Mg centers . It forms various crystal structures depending on the level of hydration .Chemical Reactions Analysis

In the Dow process, magnesium hydroxide reacts with hydrochloric acid to regenerate magnesium chloride . The reaction is as follows: Mg (OH)2 (s) + 2 HCl → MgCl2 (aq) + 2 H2O(l). Also, MgCl2 can act as a precursor in the following reaction: MgCl2 → Mg + Cl2 .Physical And Chemical Properties Analysis

Magnesium Chloride is a colorless crystalline compound . It has a density of 2.32 g/cm3 (anhydrous), a high melting point of 714°C, and boils at 1412°C . When dissolved in water, it releases heat in an exothermic process .Applications De Recherche Scientifique

- Challenges : However, magnesium alloys face challenges such as poor galvanic corrosion resistance and higher costs compared to aluminum .

Automotive Applications

Biomedical Applications

Corrosion Protection

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

magnesium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRXJAOTZQYOKJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg+2].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium chloride (MgCl2) | |

CAS RN |

7786-30-3 | |

| Record name | Magnesium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium chloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnogene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q & A

Q1: What is the molecular formula and weight of Magnesium chloride?

A1: The molecular formula of Magnesium chloride is MgCl2, and its molecular weight is 95.211 g/mol.

Q2: Is there any spectroscopic data available for Magnesium chloride?

A2: While specific spectroscopic data isn't detailed in the provided research, Magnesium chloride's characterization often involves techniques like X-ray diffraction (XRD) to understand its crystalline structure, particularly in applications like ceramics. []

Q3: What is the impact of Magnesium chloride on the corrosion of steel reinforcement in concrete?

A4: Studies suggest chloride ions from Magnesium chloride have higher diffusion coefficients compared to those from Sodium chloride. This could lead to faster initiation of chloride-induced corrosion in reinforcing steel. []

Q4: Can Magnesium chloride be used to stabilize peat soil?

A6: Research indicates that adding Magnesium chloride to peat soil can increase its compressive strength, potentially making it more suitable for use as a subgrade layer in construction. The optimal content of Magnesium chloride for peat soil stabilization was found to be 6% by weight. []

Q5: Can Magnesium chloride be used for selective chlorination?

A7: Yes, research demonstrates that Magnesium chloride can be used as a chlorinating agent to selectively remove iron from ilmenite (FeTiO3), a low-grade titanium ore. This process involves the reaction of Magnesium chloride with iron in the ore, leading to the production of high-purity titanium dioxide (TiO2). []

Q6: How does Magnesium chloride contribute to the synthesis of Sorel cement?

A8: Research shows that a waste product from magnesium metal production, carnallite slurry, contains both Magnesium oxide (MgO) and Magnesium chloride in a near-optimal ratio for Sorel cement preparation. The high reactivity of Magnesium oxide in this slurry makes it a viable alternative to traditional cement raw materials. [] Additionally, it has been proposed that microsilica can be used in conjunction with caustic magnesite to create a binding material. This interaction would potentially allow the use of water instead of a Magnesium chloride solution in the preparation of Sorel cement. []

Q7: What are the environmental concerns regarding Magnesium chloride use on roads?

A9: While effective for deicing and dust control, Magnesium chloride application on roads raises concerns about elevated chloride levels in watersheds and potential harm to aquatic ecosystems. The long-term impact on drinking water resources also needs further investigation. []

Q8: How does Magnesium chloride application affect roadside vegetation?

A10: Studies have shown a correlation between Magnesium chloride application rates and damage to roadside vegetation, particularly tree species like aspen, spruce, and pine. [] More research is needed to understand the specific mechanisms and long-term effects.

Q9: Does the use of Magnesium chloride as a dust suppressant impact water quality?

A11: Research indicates that runoff from roads treated with Magnesium chloride-based dust suppressants can lead to increased concentrations of chloride and magnesium in adjacent streams. [] The study suggests implementing best management practices, such as considering drainage characteristics and adjusting application rates, to minimize environmental impact.

Q10: Can Magnesium chloride be used in the treatment of wastewater?

A12: Yes, studies have explored the use of Magnesium chloride as a coagulant for treating textile wastewater containing dyes like C.I. Reactive Black 5. Results showed promising color removal efficiency, reaching up to 97% with Magnesium chloride. []

Q11: What is the role of Magnesium chloride in tofu production?

A13: Magnesium chloride is used as a coagulant in tofu production. It reacts with soy proteins, causing them to bind together and form a gel. Research has explored the use of a small-scale tofu test using Magnesium chloride as a coagulant to evaluate the suitability of different soybean varieties for tofu production. []

Q12: How is Magnesium chloride used in hydrogen storage research?

A14: Magnesium chloride is used in the synthesis of Mg-Ni nanocomposites, which show potential for hydrogen storage applications. These nanocomposites, created by coprecipitating Magnesium and Nickel from a solution containing Magnesium chloride, exhibit improved hydrogen storage properties compared to pure Magnesium. []

Q13: Can Magnesium chloride be used to prepare nanofiltration membranes?

A15: Research shows that incorporating Magnesium chloride during the fabrication of nanofiltration membranes using interfacial polymerization can enhance their chlorine resistance. This is particularly relevant for applications where the membrane is exposed to chlorine-containing solutions, such as water treatment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)